4-(4-ethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-ETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process may start with the preparation of the triazole and pyrazole intermediates, followed by their coupling through sulfanyl linkages. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Functional groups on the aromatic ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its multiple functional groups enable it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its triazole and pyrazole moieties are known to exhibit pharmacological activities, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used as an intermediate in the production of specialty chemicals, polymers, or advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(4-ETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects depends on its interaction with molecular targets. The triazole and pyrazole rings can bind to specific enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ETHYLPHENYL)-5-(METHYLTHIO)-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
Compared to similar compounds, 4-(4-ETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C22H26N8OS2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H26N8OS2/c1-3-15-6-8-16(9-7-15)30-19(23-25-21(30)32)14-33-22-26-24-20(18-10-11-28(2)27-18)29(22)13-17-5-4-12-31-17/h6-11,17H,3-5,12-14H2,1-2H3,(H,25,32) |
InChI Key |
QPBBLCNVHMPUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NN=C(N3CC4CCCO4)C5=NN(C=C5)C |
Origin of Product |
United States |
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